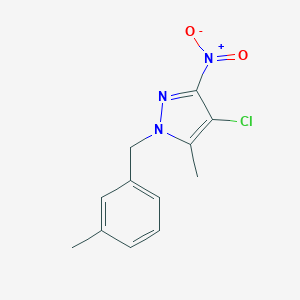![molecular formula C25H26N2O2S B495151 1-[2-(4-METHYLPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B495151.png)
1-[2-(4-METHYLPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-METHYLPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a complex organic compound with the molecular formula C24H24N2O2S and a molecular weight of 404.52456 This compound is characterized by its unique structure, which includes a benzimidazole core substituted with two 4-methylphenoxyethyl groups and a sulfanyl linkage
Méthodes De Préparation
The synthesis of 1-[2-(4-METHYLPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves several steps. The synthetic route typically starts with the preparation of the benzimidazole core, followed by the introduction of the 4-methylphenoxyethyl groups and the sulfanyl linkage. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency .
Analyse Des Réactions Chimiques
1-[2-(4-METHYLPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Applications De Recherche Scientifique
1-[2-(4-METHYLPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-[2-(4-METHYLPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
1-[2-(4-METHYLPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:
1-[2-(4-METHYLPHENOXY)ETHYL]-1H-BENZIMIDAZOL-2-YLMETHANOL: This compound has a similar benzimidazole core but differs in the substituents attached to it.
1-[2-(4-METHYLPHENOXY)ETHYL]-2-(PHENOXYETHYL)SULFANYL-1H-BENZIMIDAZOLE: This compound has a similar structure but with different substituents on the benzimidazole core. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C25H26N2O2S |
|---|---|
Poids moléculaire |
418.6g/mol |
Nom IUPAC |
1-[2-(4-methylphenoxy)ethyl]-2-[2-(4-methylphenoxy)ethylsulfanyl]benzimidazole |
InChI |
InChI=1S/C25H26N2O2S/c1-19-7-11-21(12-8-19)28-16-15-27-24-6-4-3-5-23(24)26-25(27)30-18-17-29-22-13-9-20(2)10-14-22/h3-14H,15-18H2,1-2H3 |
Clé InChI |
PJUNLHKUWJRKRM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCOC4=CC=C(C=C4)C |
SMILES canonique |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCOC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B495068.png)




![3-[2-[2-(4-ethylphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]propanoate](/img/structure/B495073.png)

![{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid](/img/structure/B495077.png)
![2-{2-[(1-naphthylmethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B495078.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B495079.png)
![2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B495082.png)

![6-methyl-2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B495086.png)
![2-[2-({[1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]methyl}sulfanyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B495088.png)
